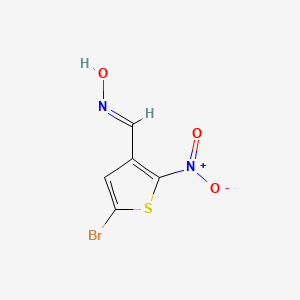

5-Bromo--2-nitrothiophene-3-carbaldehyde oxime

Overview

Description

Scientific Research Applications

Biological Activity Assessment

Studies on the biological activity of nitrothiophenes, closely related to 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime, have indicated a significant range of activities against organisms like E. coli, M. luteus, and A. niger. Compounds like 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene demonstrated the highest inhibitory activity. The biological mechanism is thought to involve nucleophilic attack by intracellular thiols, leading to the displacement of halogen in the heterocyclic ring. Other derivatives, despite not having displaceable halogen or leaving group, are believed to form Meisenheimer complexes, indicating the compound's multifaceted biological interactions (Morley & Matthews, 2006).

Chemical Synthesis and Structural Studies

Grignard Reagent Reaction

5-alkylamino-4H-imidazole 3-oxides were synthesized using a Grignard reagent, involving the conversion of oximes to cyano derivatives. This procedure is instrumental in creating pH-sensitive spin probes, highlighting the compound's potential in creating sensitive detection mechanisms in various fields (Kirilyuk et al., 2003).

Diastereoselective Nitrocyclopropanation

An innovative process involving the domino Michael/α-alkylation reaction between 2,5-dihydrothiophene-3-carbaldehydes and bromonitromethane was explored. The study provided access to novel 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives, showing potential in creating complex molecular structures with good to excellent diastereoselectivities (Risi et al., 2013).

Structural Chemistry of Oximes

A comprehensive structural study was conducted on heteroaryl oximes, including thiophene-2-carbaldehyde oxime. The research confirmed that N—H···O hydrogen bonds are the primary intermolecular interactions, forming C3 chains, a significant aggregation mode for oximes. Secondary interactions involving C—H···π and C—H···O, and interactions with nitro group oxygen atoms were also observed, indicating complex molecular interactions and arrangements (Low et al., 2018).

Chemical Reaction and Molecular Interaction Studies

Electrosorption on Gold

A study on the electrosorption of 3-bromo-2-nitrothiophene on gold was conducted using surface-enhanced Raman spectroscopy. The findings provided insights into the molecular orientation and interaction of nitrothiophene molecules with the gold surface, indicating the compound's potential in surface chemistry and sensor technology applications (Jbarah, 2021).

Synthesis and Configuration Determination

Research on the synthesis of heteroaryl imines, involving thiophene-2-carbaldehyde, provided valuable information on the cis/trans stereochemistry of imines. The study utilized UV-vis spectra simulation for stereochemistry assignment and highlighted the influence of temperature on imine formation, offering insights into reaction conditions and stereochemical outcomes (Amati et al., 2006).

properties

IUPAC Name |

(NE)-N-[(5-bromo-2-nitrothiophen-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3S/c6-4-1-3(2-7-9)5(12-4)8(10)11/h1-2,9H/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOZEBWUZFUNJP-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=NO)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1/C=N/O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209294 | |

| Record name | [C(E)]-5-Bromo-2-nitro-3-thiophenecarboxaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1093878-19-3 | |

| Record name | [C(E)]-5-Bromo-2-nitro-3-thiophenecarboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093878-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [C(E)]-5-Bromo-2-nitro-3-thiophenecarboxaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

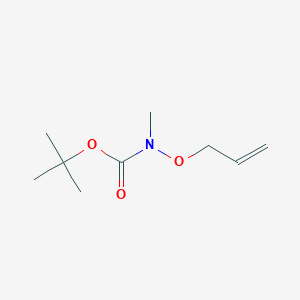

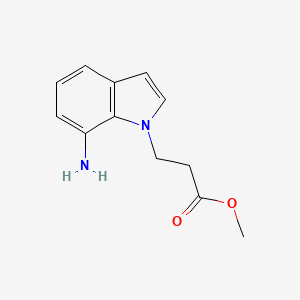

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

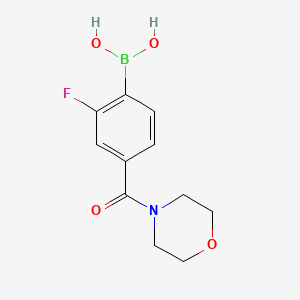

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)

![3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B1397878.png)

![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)

![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)